Octadec-1-EN-1-YL tetradec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-1-en-1-yl tetradec-2-enoate: is a chemical compound with the molecular formula C32H60O2 and a molecular weight of 476.83 g/mol . . This compound is characterized by its long carbon chains and ester functional group, making it a subject of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadec-1-en-1-yl tetradec-2-enoate typically involves the esterification of tetradecenoic acid with octadecenol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Octadec-1-en-1-yl tetradec-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols, acids.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadec-1-en-1-yl tetradec-2-enoate is used as a precursor in the synthesis of various complex molecules and polymers . Its unique structure allows for the formation of diverse chemical derivatives.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function due to its long hydrophobic chains .
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the formulation of bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers .
Wirkmechanismus
The mechanism of action of octadec-1-en-1-yl tetradec-2-enoate involves its interaction with cellular membranes and enzymes . The long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may interact with specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Comparison: Octadec-1-en-1-yl tetradec-2-enoate is unique due to its specific combination of long carbon chains and ester functional group, which imparts distinct physical and chemical properties . Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
71801-80-4 |
---|---|
Molekularformel |
C32H60O2 |
Molekulargewicht |
476.8 g/mol |
IUPAC-Name |
octadec-1-enyl tetradec-2-enoate |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h28-31H,3-27H2,1-2H3 |
InChI-Schlüssel |
HVKLUQZNHMIHAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.